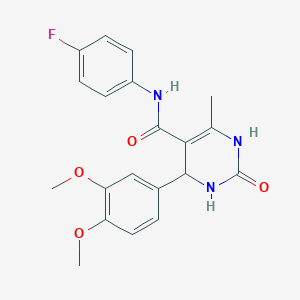

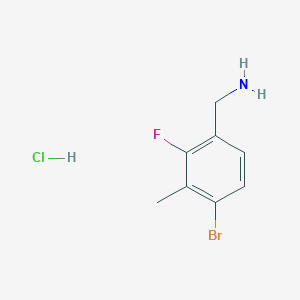

![molecular formula C15H10N6OS B2823212 N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396757-41-7](/img/structure/B2823212.png)

N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, electron acceptor properties, etc . Benzothiazole has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .

Applications De Recherche Scientifique

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments have led to the discovery of novel benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting their promising potency against tuberculosis .

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives, including benzothiazoles, often exhibit anti-inflammatory and analgesic activities. While specific studies on our compound of interest are limited, it’s worth exploring its potential in these therapeutic areas. Anti-inflammatory effects can help manage various inflammatory disorders, while analgesic properties alleviate pain .

Apoptosis Induction in Cancer Cells

Compound 7e, a benzothiazole-2-thiol derivative, has demonstrated concentration-dependent apoptosis induction in HepG2 cancer cells. This finding suggests that our compound may have implications in cancer research and treatment .

Protein-Ligand Interaction Studies

Understanding the interaction between small molecules and target proteins is crucial for drug design. Molecular docking studies can reveal how our compound interacts with specific protein targets. Investigating its binding affinity against relevant proteins (such as DprE1) could provide insights into its potential as a potent inhibitor .

Carbohydrate-Derived Materials

Given the compound’s structural features, it may serve as a precursor for developing carbohydrate-derived materials. Researchers could explore its use in designing functional materials, such as sensors, polymers, or bioactive hybrids .

Hybrid Analogues and Drug Design

Combining benzothiazole scaffolds with other pharmacophores can lead to hybrid analogues with enhanced properties. Our compound could be a starting point for designing novel drugs by hybridizing it with other bioactive fragments .

Mécanisme D'action

Target of Action

Similar compounds have shown inhibitory activity against enzymes like cyclooxygenase (cox) which play a crucial role in inflammation .

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets and cause changes that lead to their therapeutic effects . For instance, some benzothiazole derivatives have been found to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Biochemical Pathways

Based on the anti-inflammatory properties of similar compounds, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .

Result of Action

Similar compounds have demonstrated anti-inflammatory effects, likely due to their inhibition of cox enzymes and subsequent reduction in the production of pro-inflammatory prostaglandins .

Orientations Futures

Further molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could be a potential future direction for research involving “N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide”.

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6OS/c22-14(17-15-16-11-8-4-5-9-12(11)23-15)13-18-20-21(19-13)10-6-2-1-3-7-10/h1-9H,(H,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTRGIPYBNPLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

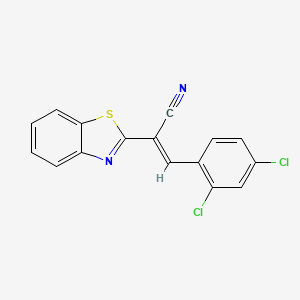

![ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2823129.png)

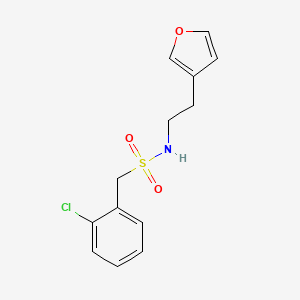

![6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2823133.png)

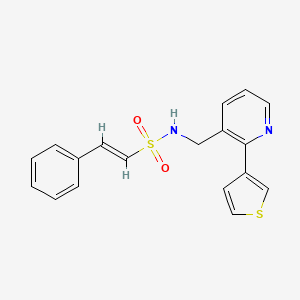

![5-Methyl-2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2823140.png)

![2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2823144.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

![4-Propyl-1-oxaspiro[2.5]octane](/img/structure/B2823150.png)